molecular formula C15H22N4O B6447989 4-methoxy-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine CAS No. 2640954-63-6

4-methoxy-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine

Cat. No. B6447989
CAS RN: 2640954-63-6
M. Wt: 274.36 g/mol
InChI Key: ODOJGSKNUHBYEL-UHFFFAOYSA-N
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Description

4-Methoxy-2-(3-{Octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine, also known as 4-MPCP, is a synthetic compound derived from pyrrolidine and pyrimidine. It is a heterocyclic aromatic compound and has been studied for its potential use in various scientific research applications.

Scientific Research Applications

Antitubercular and Antibacterial Activity

4-methoxy-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine: derivatives have been investigated for their antitubercular and antibacterial properties. Researchers synthesized novel oxazolidinones bearing these moieties and evaluated their efficacy against Gram-positive bacteria and Mycobacterium tuberculosis. Notably, these compounds exhibited promising activity, potentially serving as leads for new antimicrobial agents .

Organic Single Crystal Growth

The organic aromatic compound 4-methoxy-2-nitroaniline has been successfully grown as a single crystal using the slow evaporation solution growth method. This crystal has potential applications in optoelectronic devices, sensors, and other functional materials .

Pyrrole Subunit in Medicinal Compounds

The pyrrole subunit, present in 4-methoxy-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine , plays a crucial role in various therapeutically active compounds. These applications include fungicides, antibiotics, anti-inflammatory drugs, cholesterol-reducing agents, and antitumor agents. Additionally, pyrrole-containing compounds can inhibit reverse transcriptase (HIV-1) and cellular DNA polymerases, making them valuable in drug discovery .

properties

IUPAC Name

2-[1-(4-methoxypyrimidin-2-yl)azetidin-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O/c1-20-14-5-6-16-15(17-14)19-9-13(10-19)18-7-11-3-2-4-12(11)8-18/h5-6,11-13H,2-4,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODOJGSKNUHBYEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1)N2CC(C2)N3CC4CCCC4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine

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